molecular formula C12H10OS B8581771 5-thiophen-2-yl-2,3-dihydro-1-benzofuran

5-thiophen-2-yl-2,3-dihydro-1-benzofuran

Cat. No.: B8581771
M. Wt: 202.27 g/mol
InChI Key: ZKASLGZGODKVJE-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol . It belongs to the class of benzofuran hybrids, which are structures of high interest in various research fields due to the unique properties of their constituent aromatic and heteroaromatic rings . Benzofuran-thiophene hybrids are frequently investigated in material science for their potential electronic and optical properties, given that such fused-ring systems can exhibit features like thermal stability and electrochemical behavior useful for organic electronics . In pharmaceutical research, the benzofuran scaffold is a recognized pharmacophore found in compounds with a wide spectrum of reported biological activities, including anti-viral, anti-cancer, and anti-bacterial properties . Similarly, the thiophene moiety is a common feature in many bioactive molecules and functional materials. The specific hybrid structure of this compound makes it a valuable building block for further chemical exploration and development in these areas. Researchers may utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures or as a core structure for evaluating new chemical entities in biological and physicochemical assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

5-thiophen-2-yl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C12H10OS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8H,5-6H2

InChI Key

ZKASLGZGODKVJE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-3-(2,3-dihydrobenzofuran-5-yl)thiophene with a palladium catalyst can yield the desired compound. Another approach involves the use of sulfur and alkynes in the presence of a base to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-thiophen-2-yl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.

Scientific Research Applications

5-thiophen-2-yl-2,3-dihydro-1-benzofuran has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran, highlighting substituent effects on physicochemical and biological properties:

Compound Substituent(s) Molecular Weight Physical Properties Biological Activity Reference
5-Bromo-2,3-dihydro-1-benzofuran Br at position 5 199.04 g/mol M.p.: 49°C; B.p.: 251.7°C (predicted); Density: 1.582 g/cm³ Not explicitly reported; bromine may enhance binding via halogen interactions
5-(2-Chloroethyl)-2,3-dihydrobenzofuran Cl-CH2-CH2- at position 5 ~182.65 g/mol B.p.: 284.4°C; Liquid at room temperature Chloroethyl group may improve lipophilicity but increase metabolic liability
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Br at position 5; two CH3 groups on dihydro ring 227.1 g/mol Liquid; M.p.: Not reported Dimethyl groups reduce ring flexibility, potentially affecting receptor binding
MDA42 (Compound 19 in ) Unspecified substituent(s) Not provided Not provided Potent CB2 agonist (EC50 < 10 nM); high selectivity over CB1 receptor
MDA104 (Compound 33 in ) Trans-configuration substituents Not provided Confirmed by X-ray crystallography Active enantiomer with enhanced CB2 binding; used in neuropathic pain models

Key Trends:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., Br in ) may enhance binding to receptors like CB2 via dipole or halogen-bonding interactions.

Structural Flexibility: Saturated 2,3-dihydro rings reduce aromaticity compared to benzofuran, increasing molecular flexibility. Compounds like MDA104 (trans-configuration) demonstrate that stereochemistry critically influences activity .

Pharmacokinetic Considerations: Polar surface area (PSA) and rotatable bond count (critical for oral bioavailability ) are influenced by substituents. Thiophene’s moderate lipophilicity may balance solubility and membrane permeability, though experimental data are needed.

Biological Activity :

  • CB2 agonists like MDA42 and MDA104 (EC50 < 10 nM) highlight the importance of substituent positioning and stereochemistry. The thiophen-2-yl group in the target compound may mimic these interactions but with altered selectivity .

Q & A

Q. Q1. What are the optimized synthetic routes for 5-thiophen-2-yl-2,3-dihydro-1-benzofuran, and how can reaction conditions be systematically validated?

Answer: The synthesis typically involves multi-step reactions, such as cyclization and functionalization. A validated approach includes:

  • Step 1 : Lithiation of thiophene derivatives using n-BuLi in THF at −78 °C for controlled activation .
  • Step 2 : Coupling with a benzofuran precursor (e.g., 5-bromo-2-methoxybenzaldehyde) under reflux conditions in THF .
  • Validation : Monitor intermediates via TLC and NMR. For reproducibility, ensure strict control of temperature, solvent purity, and reaction time. Compare yields across replicate runs (e.g., ±5% variance acceptable).

Q. Q2. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer: Key techniques include:

  • NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for thiophene and benzofuran protons) and dihydrofuran ring protons (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 261.295 for C₁₃H₁₁NO₃S) .
  • X-ray Crystallography : Resolve regioselectivity in substituted derivatives (e.g., dihedral angles between fused rings) .

Q. Q3. How can conflicting bioactivity data for this compound derivatives be resolved in antimicrobial studies?

Answer: Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized Assays : Use CLSI/MICE guidelines for MIC determinations against S. aureus and C. albicans .
  • Control Compounds : Include reference drugs (e.g., fluconazole) to validate assay sensitivity.
  • Structure-Activity Analysis : Compare substituent effects (e.g., methyl vs. halogen groups at position 4 of the thiazole ring) .

Q. Q4. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO distributions. The thiophene ring shows higher electron density (HOMO ≈ −5.2 eV), favoring electrophilic attack at the α-position .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways .
  • Validation : Cross-check predicted regioselectivity with experimental HPLC yields (e.g., >80% α-substitution in nitration reactions) .

Q. Q5. How can regioselectivity challenges in functionalizing the dihydrobenzofuran core be addressed?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., methoxy at position 5) to steer electrophilic substitution .
  • Protecting Strategies : Use silyl ethers or Boc groups to shield reactive sites during multi-step syntheses .
  • Catalytic Systems : Employ AgCN or LDA to stabilize intermediates in cross-coupling reactions .

Methodological and Safety Considerations

Q. Q6. What safety protocols are essential for handling this compound derivatives, particularly acyl chloride intermediates?

Answer:

  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • Storage : Acyl chlorides (e.g., 2-(2,3-dihydrobenzofuran-5-yl)-4-methylthiazole-5-carbonyl chloride) require anhydrous conditions at −20°C .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Q7. How should researchers design experiments to assess neuropharmacological potential while avoiding cytotoxicity?

Answer:

  • In Vitro Models : Use SH-SY5Y neuronal cells for receptor binding assays (e.g., GABAₐ modulation) .
  • Dose Escalation : Start at 1 µM, with viability checks via MTT assays.
  • Selectivity Screening : Compare IC₅₀ values against off-target enzymes (e.g., acetylcholinesterase) .

Data Interpretation and Reproducibility

Q. Q8. What strategies ensure reproducibility in synthesizing this compound analogs across labs?

Answer:

  • Detailed SOPs : Document catalyst loadings (e.g., 0.1 eq. AgCN), solvent ratios (THF:H₂O = 4:1), and quenching steps .
  • Interlab Validation : Share samples for NMR and HRMS cross-verification.
  • Open Data : Publish chromatograms and crystallographic data in repositories like Cambridge Crystallographic Data Centre .

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